20-Hydroxyecdysone 2-acetate
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Overview
Description
20-Hydroxyecdysone 2-acetate is a derivative of 20-hydroxyecdysone, a polyhydroxylated sterol that functions as a molting and metamorphosis hormone in insects and crustaceans . This compound is part of the ecdysteroid family, which is known for its wide spectrum of pharmacological activities, including anabolic, hypolipidemic, anti-diabetic, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-hydroxyecdysone 2-acetate typically involves the acetylation of 20-hydroxyecdysone. This process can be achieved by treating 20-hydroxyecdysone with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound involves the extraction of 20-hydroxyecdysone from plant sources such as Cyanotis arachnoidea and subsequent chemical modification . The extracted 20-hydroxyecdysone is then subjected to acetylation using acetic anhydride and a base, followed by purification processes to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 20-Hydroxyecdysone 2-acetate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride; usually performed in alcoholic solvents at room temperature.
Substitution: Various alkyl halides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidized Derivatives: Formation of ketones and carboxylic acids.
Reduced Derivatives: Formation of alcohols and alkanes.
Substituted Derivatives: Formation of alkylated or arylated products.
Scientific Research Applications
20-Hydroxyecdysone 2-acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 20-hydroxyecdysone 2-acetate involves its interaction with specific molecular targets and pathways. In mammals, it activates the Mas1 receptor, a key component of the renin-angiotensin system . This activation leads to various physiological effects, including anabolic, hypolipidemic, and anti-inflammatory responses .
Comparison with Similar Compounds
20-Hydroxyecdysone: The parent compound, known for its wide range of biological activities.
Ecdysone: A precursor to 20-hydroxyecdysone, involved in the biosynthesis of ecdysteroids.
2-Deoxyecdysone: An intermediate in the biosynthesis of ecdysteroids.
Uniqueness: 20-Hydroxyecdysone 2-acetate is unique due to its acetylated structure, which can influence its biological activity and pharmacokinetic properties. This modification can enhance its stability and bioavailability compared to its parent compound .
Properties
Molecular Formula |
C29H46O8 |
---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate |
InChI |
InChI=1S/C29H46O8/c1-16(30)37-22-15-26(4)17-7-11-27(5)23(28(6,35)24(33)9-10-25(2,3)34)8-12-29(27,36)18(17)13-20(31)19(26)14-21(22)32/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28?,29+/m0/s1 |
InChI Key |
TXLUXHSVMYTTCI-PGCRUPLYSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@]4(C3=CC(=O)[C@@H]2C[C@H]1O)O)C(C)([C@@H](CCC(C)(C)O)O)O)C)C |
Canonical SMILES |
CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C |
Origin of Product |
United States |
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